
Tedizolid isomer
概要
説明
Tedizolid isomer is a derivative of tedizolid, an oxazolidinone class antibiotic. Tedizolid phosphate, the prodrug form, is converted in vivo to the active compound tedizolid. This compound is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .
作用機序
Target of Action
Tedizolid is an oxazolidinone class antibiotic that primarily targets bacterial protein synthesis . It binds to the 50S ribosomal subunit of the bacteria , which plays a crucial role in protein synthesis .
Mode of Action
Tedizolid interacts with its target by binding to the 50S ribosomal subunit of the bacteria . This binding prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process . As a result, protein synthesis is inhibited, leading to the bacteriostatic effect of tedizolid .
Biochemical Pathways
The primary biochemical pathway affected by tedizolid is the protein synthesis pathway in bacteria . By inhibiting this pathway, tedizolid prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is well absorbed and has a high bioavailability, making it effective in both oral and intravenous forms . After administration, tedizolid phosphate, the prodrug, is converted by phosphatases to tedizolid, the active compound . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .
Result of Action
The result of tedizolid’s action is the inhibition of bacterial growth, making it effective in the treatment of certain Gram-positive bacterial infections . It has been proven to be effective against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae .
Action Environment
The action of tedizolid can be influenced by environmental factors such as the presence of other drugs and the patient’s immune status . For instance, tedizolid is generally more effective and more tolerable than linezolid, another oxazolidinone antibiotic . Its use is often avoided in immunocompromised patients due to the potential for adverse effects .
生化学分析
Biochemical Properties
Tedizolid exhibits activity against the majority of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci . It is four-fold more potent than linezolid, and has the potential to treat pathogens being less susceptible to linezolid . The area under the unbound concentration–time curve (fAUC) related to the minimum inhibitory concentration (MIC) was best correlated with efficacy .
Cellular Effects
Tedizolid has activity against Gram-positive pathogens as well as Mycobacterium spp and Nocardia spp . It influences cell function by inhibiting protein synthesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tedizolid is a bacteriostatic antibiotic that inhibits protein synthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
Prolonged tedizolid therapy appeared to be well tolerated in patients .
Dosage Effects in Animal Models
In neutropenic mice, fAUC/MIC of 50 and 20 induced bacteriostasis in thigh and pulmonary infection models, respectively, at 24 hours . The presence of granulocytes augmented its antibacterial effect .
Metabolic Pathways
Tedizolid is involved in the metabolic pathway of protein synthesis inhibition . It interacts with the ribosomal machinery of the cell, disrupting the normal process of protein production .
Transport and Distribution
Tedizolid displays good tissue penetration, suggesting efficient transport and distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the ribosomes where protein synthesis occurs .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tedizolid involves multiple steps, starting with the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution . The intermediate is then subjected to further reactions to form the final product. The synthetic route typically involves the use of solvents like acetonitrile and methanol, and conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of tedizolid phosphate involves large-scale synthesis using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for purification . The process ensures high purity and stability of the final product, which is crucial for its pharmaceutical applications .
化学反応の分析
Types of Reactions
Tedizolid undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions . These reactions are essential for its activation and degradation.
Common Reagents and Conditions
Common reagents used in these reactions include phosphate buffers, acetonitrile, and methanol . The reactions are typically carried out under controlled conditions such as specific pH levels and temperatures to ensure the desired outcomes .
Major Products Formed
The major product formed from the hydrolysis of tedizolid phosphate is tedizolid, the active compound . Oxidative and photolytic reactions can lead to the formation of various degradation products, which are separated and identified using techniques like UPLC/MS and NMR .
科学的研究の応用
Clinical Applications
1.1 Treatment of Infections
Tedizolid phosphate, the prodrug form of tedizolid, has been approved by the FDA for treating ABSSSI. It exhibits potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Clinical trials indicate that tedizolid is more effective than linezolid against these pathogens, with a lower incidence of adverse effects due to its high protein binding (approximately 90%) and favorable pharmacokinetic profile .
Table 1: Efficacy Comparison of Tedizolid and Linezolid
Pathogen | Tedizolid MIC50 (µg/mL) | Linezolid MIC50 (µg/mL) |
---|---|---|
MRSA | 0.25-0.5 | 1-2 |
Coagulase-negative Staphylococci | 0.12-0.25 | 1 |
1.2 Pharmacokinetics
Tedizolid's pharmacokinetics are characterized by its once-daily dosing regimen, which simplifies treatment protocols for patients. Studies have shown that a 200 mg daily dose achieves the target free-drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) in 98% of simulated patients, demonstrating effective bacterial killing .
Innovative Drug Delivery Systems
2.1 Tedizolid-Cyclodextrin Complexes
Recent research has focused on enhancing the solubility and bioavailability of tedizolid through the formation of complexes with cyclodextrins. These complexes improve the dissolution rate and permeability of tedizolid across biological membranes, making it a promising approach for treating resistant infections . The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) has shown significant improvements in physicochemical properties while maintaining microbiological activity.
Table 2: Properties of Tedizolid-Cyclodextrin Complexes
Property | Tedizolid Alone | Tedizolid-HP-β-CD Complex |
---|---|---|
Dissolution Rate | Low | Increased |
Permeability | Moderate | High |
Microbiological Activity | High | High |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of tedizolid is crucial for developing new derivatives with enhanced efficacy. Modifications at specific positions on the oxazolidinone ring can lead to significant changes in biological activity. For instance, the introduction of a hydroxymethyl group at the C5 position enhances its potency against linezolid-resistant strains due to improved binding interactions with the ribosomal peptidyl transferase center .
Case Studies and Research Findings
4.1 Clinical Trials
Two Phase III clinical trials demonstrated noninferiority between tedizolid and linezolid in treating ABSSSI. The trials indicated that patients receiving tedizolid had similar clinical success rates compared to those treated with linezolid, further supporting its use as a first-line treatment option .
4.2 Resistance Mechanisms
Research has also focused on understanding how structural modifications in tedizolid can overcome resistance mechanisms in bacteria. For example, studies using cryo-electron microscopy have elucidated how different oxazolidinones interact with ribosomal subunits, providing insights into optimizing future drug designs .
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but lower potency compared to tedizolid.
Sutezolid: An oxazolidinone with activity against Mycobacterium tuberculosis, but not as widely used as tedizolid.
Uniqueness of Tedizolid
Tedizolid is unique due to its higher potency, lower frequency of resistance development, and better safety profile compared to other oxazolidinones . It is also effective against linezolid-resistant strains, making it a valuable option in the treatment of resistant bacterial infections .
生物活性
Tedizolid is a novel oxazolidinone antibiotic that has garnered attention for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article explores the biological activity of tedizolid isomer, focusing on its efficacy, mechanisms of action, and clinical implications.
Overview of Tedizolid
Tedizolid (TR-700) is the active form of tedizolid phosphate, which is administered orally or intravenously. It exhibits bactericidal properties, distinguishing it from other antibiotics in its class, such as linezolid, which is primarily bacteriostatic. Tedizolid's mechanism involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis in bacteria.
In Vitro Activity
Tedizolid demonstrates superior in vitro activity compared to linezolid. Studies have shown:
- Minimum Inhibitory Concentrations (MICs) : The MIC values for tedizolid against MRSA and methicillin-susceptible Staphylococcus aureus (MSSA) are significantly lower than those for linezolid. For instance:
- Microbiological Eradication Rates : In clinical trials involving complicated skin and skin structure infections (cSSSIs), tedizolid achieved an overall microbiological eradication rate of 97.7% for all pathogens and 97.9% for MRSA specifically .
Tedizolid binds to the peptidyl transferase center (PTC) of the bacterial ribosome with higher affinity than linezolid. This enhanced binding is attributed to structural modifications that allow for increased interactions with ribosomal RNA, leading to improved efficacy against resistant strains .
Resistance Profile
Tedizolid retains activity against strains harboring the cfr gene, which confers resistance to multiple classes of ribosome-targeting antibiotics. This characteristic makes tedizolid a valuable option in treating infections caused by resistant Gram-positive pathogens .
Clinical Efficacy
A phase 2 clinical trial evaluated the safety and efficacy of tedizolid phosphate at varying doses (200 mg, 300 mg, and 400 mg) administered once daily for 5 to 7 days. The results indicated:
- Clinical Cure Rates : The clinical cure rates for MRSA infections were reported at 96.9%, while MSSA infections had a cure rate of 95.7% across all treatment groups .
- Adverse Effects : Tedizolid was well-tolerated with a safety profile comparable to that of linezolid, making it an attractive alternative for patients with complicated infections .
Comparative Efficacy Table
Parameter | Tedizolid | Linezolid |
---|---|---|
MIC50 (MRSA) | 0.25 μg/ml | 1 μg/ml |
MIC90 (MRSA) | 0.25 μg/ml | 2 μg/ml |
Microbiological Eradication Rate | 97.9% | Not specified |
Clinical Cure Rate (MRSA) | 96.9% | Not specified |
Case Studies
- Case Study on cSSSIs : In a randomized double-blind trial involving patients with cSSSIs, tedizolid demonstrated significant efficacy in eradicating MRSA compared to standard treatments, highlighting its potential as a first-line agent in managing resistant infections .
- Resistance Mechanisms : A study examining strains resistant to linezolid found that tedizolid maintained its effectiveness even against these challenging pathogens due to its unique binding properties and structural advantages over linezolid .
特性
IUPAC Name |
(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAZKGCKGCUHAN-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111656 | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856867-41-9 | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856867-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。